

Application Notes and Protocols for Triflusal-13C6 in In Vivo Animal Studies

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Compound of Interest		
Compound Name:	Triflusal-13C6	
Cat. No.:	B1141167	Get Quote

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These application notes provide detailed information and protocols for the use of **Triflusal-13C6** in in vivo animal studies. Triflusal is a platelet aggregation inhibitor with demonstrated anti-thrombotic, neuroprotective, and anti-inflammatory properties. The use of its stable isotope-labeled form, **Triflusal-13C6**, is invaluable for pharmacokinetic and metabolic studies, allowing for precise quantification and differentiation from endogenous compounds.

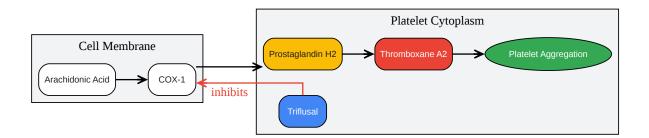
Overview and Mechanism of Action

Triflusal and its primary active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), exert their effects through multiple pathways. Triflusal irreversibly inhibits cyclooxygenase-1 (COX-1), thereby reducing the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[1] Additionally, both Triflusal and HTB have been shown to inhibit phosphodiesterase (PDE), leading to increased intracellular cyclic AMP (cAMP) levels, which further inhibits platelet activation.[2] The neuroprotective effects are attributed to its anti-inflammatory and antioxidant properties, including the inhibition of nuclear factor-kappa B (NF-kB) and inducible nitric oxide synthase (iNOS).[3][4]

Signaling Pathways

Below are diagrams illustrating the key signaling pathways affected by Triflusal and its metabolite HTB.

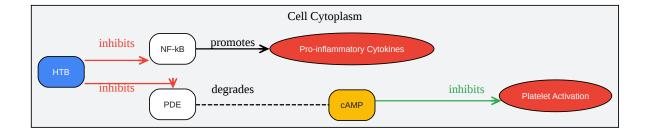




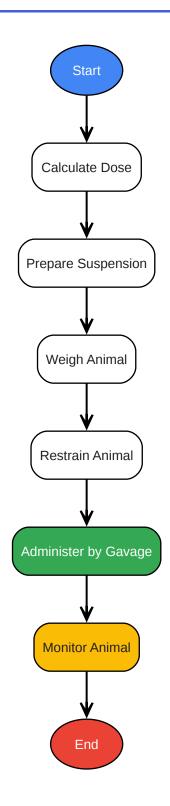
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Triflusal's Inhibition of the COX-1 Pathway.









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